molecular formula C12H15N3S B15052780 2-Hydrazinyl-4-(4-propylphenyl)thiazole

2-Hydrazinyl-4-(4-propylphenyl)thiazole

Cat. No.: B15052780
M. Wt: 233.33 g/mol
InChI Key: RHJGNALVEGADHZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(4-propylphenyl)thiazole (CAS: 886495-53-0) is a thiazole derivative with the molecular formula C₁₂H₁₅N₃S and a molar mass of 233.33 g/mol. Its structure comprises a thiazole core substituted at position 4 with a 4-propylphenyl group and at position 2 with a hydrazinyl moiety. This compound is part of a broader class of thiazole-based molecules, which are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

[4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15)

InChI Key

RHJGNALVEGADHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(4-propylphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives exhibit varied biological activities depending on their substituents. Below, 2-hydrazinyl-4-(4-propylphenyl)thiazole is compared to structurally related compounds in terms of structural features , biological activity , and physicochemical properties .

Structural Analogs and Substituent Effects
Compound Name Core Structure Key Substituents Biological Target Reference
This compound Thiazole 4-propylphenyl, hydrazinyl Not explicitly reported
MMPI-1154 (imidazole-carboxylic acid derivative) Imidazole-thiazole hybrid Carboxylic acid, aryl groups MMP-2 inhibition
Compound 2 (antimicrobial thiazole) Thiazole Unspecified substituents MRSA, VRSA, biofilm reduction
Bisthiazole COX-2 inhibitors Bisthiazole Diaryl systems COX-2 inhibition
Fluorophenyl-triazol-thiazoles (4, 5) Thiazole Fluorophenyl, triazolyl groups Structural/antimicrobial?

Key Observations :

  • Hydrazinyl vs. Carboxylic Acid: MMPI-1154, a thiazole-carboxylic acid derivative, demonstrated superior MMP-2 inhibition compared to hydroxamic acid analogs, suggesting that electron-withdrawing groups (e.g., carboxylic acid) enhance enzyme binding .
  • Aromatic Substituents : The 4-propylphenyl group in the target compound contrasts with fluorophenyl or chlorophenyl groups in analogs (e.g., compounds 4 and 5 in ). Fluorine/chlorine substituents often enhance metabolic stability and membrane permeability, whereas the propyl group may increase lipophilicity .
Physicochemical and Structural Properties
  • Planarity and Conformation: Fluorophenyl-thiazole analogs () adopt planar conformations except for one perpendicular fluorophenyl group, which may influence binding to hydrophobic pockets .
  • Solubility : Carboxylic acid derivatives (e.g., MMPI-1154) likely have higher aqueous solubility than the hydrazinyl derivative due to ionization, impacting bioavailability .

Biological Activity

2-Hydrazinyl-4-(4-propylphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by the presence of a thiazole ring, which is known for its biological significance. The specific substitution of the hydrazinyl and propylphenyl groups contributes to its unique pharmacological profile.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens, including Mycobacterium tuberculosis (Mtb).

  • Inhibition of Mycobacterium tuberculosis:
    The compound has been shown to possess significant inhibitory activity against Mtb strains with minimum inhibitory concentrations (MIC) reported as low as 12.5 μM for structurally similar derivatives . The mechanism involves binding interactions with key proteins involved in bacterial cell wall synthesis.

3. Antifungal Properties

In related research on hydrazinyl-thiazole derivatives, compounds similar to this compound have demonstrated antifungal activity. For instance, derivatives were evaluated for their efficacy against various fungal strains, with some showing IC50 values indicative of potent antifungal properties .

4. Antidiabetic Potential

Emerging studies suggest that thiazole derivatives can also exhibit antidiabetic activities. Compounds structurally related to this compound have been tested for their ability to inhibit α-amylase and glycation processes, which are crucial in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/TargetObserved EffectReference
Anti-inflammatoryCytokine productionInhibition of pro-inflammatory cytokines
AntimicrobialMycobacterium tuberculosisMIC = 12.5 μM
AntifungalVarious fungal strainsPotent antifungal activity
Antidiabeticα-AmylaseInhibition observed

The mechanism by which this compound exerts its biological effects has been explored through various studies:

  • Binding Interactions: Molecular docking studies have revealed that the compound interacts with key enzymes and proteins involved in metabolic pathways and cell wall synthesis in bacteria .
  • Structure-Activity Relationship (SAR): Investigations into the SAR indicate that modifications in the thiazole ring or substituents significantly affect biological activity, underscoring the importance of structural optimization for enhanced efficacy .

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